1-Methylpiperidine-4-sulfonyl chloride
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Overview
Description
1-Methylpiperidine-4-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide linkages, which are crucial in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-sulfonyl chloride can be synthesized through the reaction of 1-methylpiperidine with chlorosulfonic acid. The reaction typically involves the following steps:
Reaction with Chlorosulfonic Acid: 1-Methylpiperidine is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The crude product is then purified using standard techniques such as recrystallization or distillation to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-methylpiperidine-4-sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under mild conditions.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
1-Methylpiperidine-4-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and antifungal properties.
Organic Synthesis: This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages for studying biological processes
Mechanism of Action
The mechanism of action of 1-methylpiperidine-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide and sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the nitrogen atom instead of the carbon atom.
Piperidine-4-sulfonyl chloride: Lacks the methyl group on the piperidine ring.
Uniqueness: 1-Methylpiperidine-4-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the piperidine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-methylpiperidine-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPOSVTLLMZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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